1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The 3,4-dimethoxybenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be attached through nucleophilic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxypropyl group.
Reduction: Reduction reactions may target the sulfonyl or carboxamide groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE may have various scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(2-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
- 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(4-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE
Uniqueness
The uniqueness of 1-(3,4-DIMETHOXYBENZENESULFONYL)-N-(3-HYDROXYPROPYL)PIPERIDINE-4-CARBOXAMIDE lies in its specific functional groups and their positions, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(3-hydroxypropyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O6S/c1-24-15-5-4-14(12-16(15)25-2)26(22,23)19-9-6-13(7-10-19)17(21)18-8-3-11-20/h4-5,12-13,20H,3,6-11H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTLOCBVHZWGFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NCCCO)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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